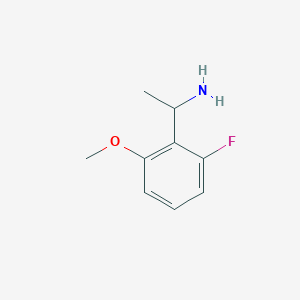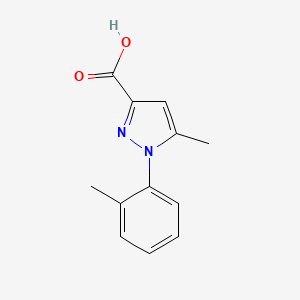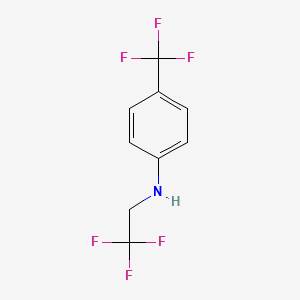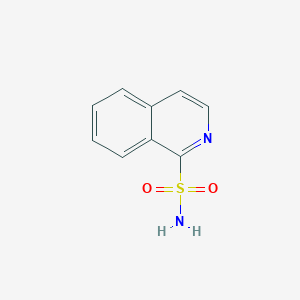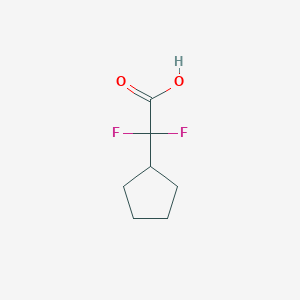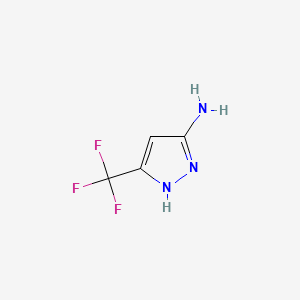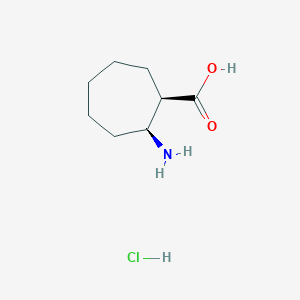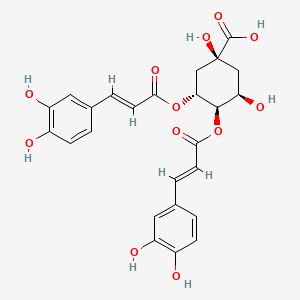
Isochlorogenic acid b
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Isochlorogenic acid b can be synthesized through the esterification of quinic acid with caffeic acid. The reaction typically involves the use of catalysts such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .
Industrial Production Methods
In industrial settings, this compound is often extracted from plant sources such as Lonicera japonica (honeysuckle) using solvents like ethanol or methanol . The extract is then subjected to purification processes, including macroporous resin adsorption and preparative chromatography, to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Isochlorogenic acid b undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Esterification: It can form esters with other acids.
Hydrolysis: Hydrolysis can break it down into quinic acid and caffeic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Esterification: Catalysts such as sulfuric acid or hydrochloric acid are employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Simpler phenolic compounds.
Esterification: Various esters.
Hydrolysis: Quinic acid and caffeic acid.
科学的研究の応用
Chemistry: Used as a chemical marker for quality control in traditional Chinese medicine.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its neuroprotective, hepatoprotective, and cardiovascular protective effects.
Industry: Utilized in the development of nutraceuticals and cosmetic products due to its bioactive properties.
作用機序
Isochlorogenic acid b exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB.
Neuroprotective Effects: It protects neurons from damage by reducing oxidative stress and inflammation.
Hepatoprotective Effects: It prevents liver damage by inhibiting the activation of hepatic stellate cells and reducing fibrosis.
類似化合物との比較
Isochlorogenic acid b is compared with other similar compounds, such as:
Chlorogenic Acid: This compound has more hydroxyl groups, making it a more potent antioxidant.
Isochlorogenic Acid A and C: These isomers have similar structures but differ in the position of caffeoyl groups on the quinic acid core.
List of Similar Compounds
- Chlorogenic Acid
- Isochlorogenic Acid A
- Isochlorogenic Acid C
特性
CAS番号 |
102851-07-0 |
|---|---|
分子式 |
C25H24O12 |
分子量 |
516.4 g/mol |
IUPAC名 |
(1S,3R,4R,5R)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19-,20-,23-,25+/m1/s1 |
InChIキー |
UFCLZKMFXSILNL-BBLPPJRLSA-N |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
異性体SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
正規SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


